molecular formula C26H28ClNO3 B13842740 (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide

(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide

Cat. No.: B13842740
M. Wt: 444.0 g/mol
InChI Key: RNZBEVANSKRWCQ-DSQQFTIESA-N
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Description

(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide is a synthetic organic compound It is characterized by its complex structure, which includes a chloro-substituted phenyl group, a hydroxyphenyl group, and a phenylbutenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide typically involves multiple steps:

    Formation of the phenylbutenyl moiety: This can be achieved through a series of reactions starting from benzene derivatives.

    Introduction of the chloro and hydroxy groups: Chlorination and hydroxylation reactions are employed to introduce these functional groups.

    Coupling reactions: The phenylbutenyl moiety is coupled with the phenoxy and ethan-1-amine groups under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions may target the chloro-substituted phenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the phenoxy and ethan-1-amine moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with cellular components and potential therapeutic effects.

Medicine

In medicine, research may focus on its pharmacological properties and potential as a drug candidate.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways would depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine: Similar structure but without the deuterium substitution.

    (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl)ethan-1-amine: Similar structure but with different substituents.

Uniqueness

The presence of deuterium atoms in (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide may confer unique properties, such as altered metabolic stability or different reactivity compared to its non-deuterated analogs.

Properties

Molecular Formula

C26H28ClNO3

Molecular Weight

444.0 g/mol

IUPAC Name

2-[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C26H28ClNO3/c1-28(2,30)18-19-31-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25-/i1D3,2D3

InChI Key

RNZBEVANSKRWCQ-DSQQFTIESA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O)(C([2H])([2H])[2H])[O-]

Canonical SMILES

C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O)[O-]

Origin of Product

United States

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